2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine, also known as MPP, is a pyrazolopyrimidine derivative that has been extensively studied for its potential applications in scientific research. MPP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine exerts its inhibitory effects on protein kinases by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups to downstream substrates, thereby inhibiting the activity of these kinases. This compound has been found to exhibit selectivity towards certain protein kinases, making it a promising candidate for further investigation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent. This compound has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting its potential as a therapeutic agent for these neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine in lab experiments is its selectivity towards certain protein kinases. This selectivity allows researchers to investigate the specific roles of these kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity towards non-target proteins. Therefore, careful dose optimization and toxicity testing are necessary before using this compound in further experiments.
Future Directions
There are several future directions for the investigation of 2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine. One potential direction is the development of this compound derivatives with improved selectivity and potency towards specific protein kinases. Another direction is the investigation of the potential synergistic effects of this compound with other anticancer or neuroprotective agents. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo may provide further insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine involves the reaction of 2-amino-4-methylpyrimidine with 1-(4-bromophenyl)piperazine, followed by the reaction with 2-chloro-4,6-dimethylpyrimidine and 1H-pyrazole-1-carboxamidine. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine has been widely studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory effects on several protein kinases, including mTOR, PI3K, and Akt. These protein kinases play critical roles in various cellular processes, including cell growth, proliferation, and survival. Therefore, this compound has been investigated as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other disorders.
properties
IUPAC Name |
2-methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-4-6-18-17(20-13)24-10-8-23(9-11-24)15-12-16(22-14(2)21-15)25-7-3-5-19-25/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDNNRZPQWYLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.